Product packaging for 8-Oxooct-4-enoic acid(Cat. No.:CAS No. 55348-85-1)

8-Oxooct-4-enoic acid

Cat. No.: B12659843
CAS No.: 55348-85-1
M. Wt: 156.18 g/mol
InChI Key: BESKFJNLFBROGY-OWOJBTEDSA-N
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Description

8-Oxooct-4-enoic acid, with the CAS number 55348-85-1 and a molecular formula of C8H12O3, is a chemical compound featuring both a carboxylic acid and an oxo (ketone) functional group on an unsaturated carbon chain . This structure makes it a valuable intermediate in organic synthesis and biomedical research. In scientific contexts, this and related oxo-fatty acids are of significant interest in the study of lipid peroxidation, a process where reactive oxygen species damage lipids in cell membranes . The oxidative fragmentation of polyunsaturated fatty acids, such as docosahexaenoate (DHA) in the brain, can generate similar α,β-unsaturated aldehydes and oxo-acids, which are known to act as signaling mediators and can influence critical cellular pathways . Research indicates that such lipid oxidation products may activate pathways like MAPK, Akt, and NF-κβ, potentially affecting processes such as cell invasiveness, particularly in the context of cancer research, for example, in studies on glioblastoma . As a building block, this compound can be utilized for the synthesis of more complex molecules, including various esters and derivatives used in pharmaceutical impurity profiling and other advanced chemical applications . This product is supplied for laboratory and research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B12659843 8-Oxooct-4-enoic acid CAS No. 55348-85-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55348-85-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(E)-8-oxooct-4-enoic acid

InChI

InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11/h1-2,7H,3-6H2,(H,10,11)/b2-1+

InChI Key

BESKFJNLFBROGY-OWOJBTEDSA-N

Isomeric SMILES

C(CC=O)/C=C/CCC(=O)O

Canonical SMILES

C(CC=O)C=CCCC(=O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformations of 8 Oxooct 4 Enoic Acid and Analogues

Natural Occurrence and Biosynthetic Origin Research

Research into the natural sources of 8-Oxooct-4-enoic acid has pointed towards its presence in marine microalgae, specifically diatoms. These organisms are known to produce a diverse array of oxylipins, which are oxygenated fatty acid derivatives involved in various physiological and ecological processes.

Diatoms are significant producers of a wide range of oxylipins, including hydroxylated and further oxygenated metabolites derived from polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov The production of these compounds, which can include short-chain C6 and C8 aldehydes, is often triggered by cellular stress or damage. nih.gov While the direct isolation of this compound from a specific diatom species is not extensively documented in the available literature, the presence of various keto- and oxo-fatty acid derivatives in these organisms strongly suggests they are a likely natural source. rsc.org The oxylipin profile of diatoms is species-specific and can be influenced by environmental conditions. nih.gov

Table 1: Occurrence of Oxylipin Classes in Diatoms

Diatom GroupCommon PUFA PrecursorsMajor Oxylipin Classes Produced
Planktonic Diatoms (e.g., Skeletonema marinoi, Thalassiosira rotula)C16 and C20 PUFAs (e.g., EPA)Polyunsaturated aldehydes (PUAs), Linear oxygenated fatty acids (LOFAs) including hydroxy-, keto-, oxo-, and epoxy- functionalities. rsc.org
Benthic Diatoms (e.g., Cylindrotheca closterium, Nanofrustulum shiloi)Eicosapentaenoic acid (EPA)Polyunsaturated aldehydes (PUAs), Linear oxygenated fatty acids (LOFAs). rsc.org

The biosynthesis of this compound is believed to originate from the enzymatic oxidation of polyunsaturated fatty acids. The lipoxygenase (LOX) pathway is the primary mechanism responsible for the initial oxygenation of PUFAs, leading to the formation of fatty acid hydroperoxides. researchgate.net These hydroperoxides then serve as substrates for a cascade of downstream enzymes that introduce further chemical modifications, including the formation of oxo-functional groups and cleavage of the carbon chain. researchgate.net

In plants, for instance, linoleic acid is converted by lipoxygenase to a hydroperoxide, which can then be transformed into various oxylipins. researchgate.net A similar process is observed in diatoms, where PUFAs released from membrane lipids are acted upon by lipoxygenases to initiate the oxylipin biosynthetic cascade. researchgate.net The cleavage of a larger fatty acid hydroperoxide, such as a hydroperoxide of linoleic or arachidonic acid, is a plausible route for the formation of an eight-carbon compound like this compound.

Enzymatic Reaction Mechanisms and Stereoselectivity Studies

The specific enzymes involved in the formation and subsequent metabolism of this compound play a crucial role in determining its chemical structure and stereochemistry. Key enzyme families implicated in these transformations include lipoxygenases, enoyl-CoA hydratases, and dehydrogenases.

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene moiety. This reaction is the initial and often rate-limiting step in the biosynthesis of many oxylipins. researchgate.net The position of oxygen insertion is specific to the particular LOX isoform. For example, 8-lipoxygenase specifically oxygenates arachidonic acid at the C-8 position to form 8-hydroperoxyeicosatetraenoic acid (8-HPETE). nih.gov

The formation of an 8-oxo group in an octenoic acid derivative could mechanistically arise from the subsequent transformation of a fatty acid hydroperoxide. For instance, the enzymatic conversion of linoleic acid (13S)-hydroperoxide can lead to the formation of (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid through the action of a hydroperoxide isomerase, which is thought to proceed via an allene (B1206475) epoxide intermediate. rsc.orgnih.gov A similar enzymatic cleavage and rearrangement of a hydroperoxide derived from a longer chain PUFA could yield an eight-carbon fragment containing an oxo group.

Once formed, this compound can potentially enter the fatty acid β-oxidation pathway after being activated to its coenzyme A (CoA) thioester, 8-oxooct-4-enoyl-CoA. The subsequent metabolism would involve enzymes such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

Enoyl-CoA hydratase (crotonase) catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to an L-3-hydroxyacyl-CoA. wikipedia.org While the double bond in 8-oxooct-4-enoyl-CoA is at the 4th position, isomerases could potentially shift it to the 2nd position, making it a substrate for enoyl-CoA hydratase. The enzyme adds a water molecule across the double bond. ebi.ac.uk

3-Hydroxyacyl-CoA dehydrogenase then catalyzes the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. wikipedia.org This reaction is a key step in the β-oxidation spiral. The substrate specificity of these dehydrogenases can vary, with different isoforms showing preferences for short, medium, or long-chain acyl-CoAs. wikipedia.org The presence of an oxo group at the 8-position of the acyl chain may influence the binding and catalytic efficiency of these enzymes.

Table 2: Key Enzymes in the Potential Metabolism of 8-Oxooct-4-enoyl-CoA

EnzymeEC NumberReaction CatalyzedPotential Role in this compound Metabolism
Enoyl-CoA Hydratase4.2.1.17Hydration of a C=C double bond in an enoyl-CoAHydration of the 4-enoic double bond (potentially after isomerization to the 2-position). wikipedia.org
3-Hydroxyacyl-CoA Dehydrogenase1.1.1.35Oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoAOxidation of the 3-hydroxy intermediate formed by enoyl-CoA hydratase. wikipedia.org

The oxo group of this compound presents a target for biocatalytic reduction, which can be achieved with high stereoselectivity using various oxidoreductases. Ene-reductases from the Old Yellow Enzyme family, for example, are known to catalyze the asymmetric bioreduction of α,β-unsaturated γ-keto esters with excellent stereoselectivity and high conversion levels. researchgate.netrsc.org These enzymes could potentially reduce the carbon-carbon double bond in this compound.

For the reduction of the keto group, alcohol dehydrogenases (ADHs) are the catalysts of choice for the stereoselective reduction of ketones to alcohols. nih.gov The application of ADHs could convert the 8-oxo group to an 8-hydroxy group, yielding 8-hydroxyoct-4-enoic acid with a specific stereochemistry. The choice of the specific enzyme and reaction conditions would be critical in controlling the enantioselectivity of the reduction. nih.gov Such biocatalytic reductions offer an environmentally friendly alternative to chemical methods for the synthesis of chiral hydroxy fatty acids. wur.nl

Metabolic Fate and Biotransformation Research

The metabolic journey of this compound within biological systems is primarily dictated by the well-established pathways of fatty acid metabolism. As a fatty acid derivative, its carbon skeleton is a potential substrate for energy production through oxidation. Biotransformation studies, although not extensively focused on this specific molecule, suggest that enzymatic modification is a key aspect of its metabolic processing. These transformations can alter its chemical properties and biological activity, leading to a range of potential metabolic intermediates.

The presence of both a ketone group and a double bond in its structure introduces specific enzymatic steps for its complete breakdown. Research on analogous unsaturated fatty acids indicates that a series of enzymatic reactions, including reductions and isomerizations, are necessary to prepare the molecule for entry into the central fatty acid oxidation pathway.

Integration into Fatty Acid Oxidation Cycles (e.g., Beta-oxidation)

The primary route for the catabolism of this compound is anticipated to be the beta-oxidation spiral, a fundamental process for energy extraction from fatty acids. wikipedia.orgaocs.org This pathway systematically shortens the fatty acid chain by two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and ATP production. nih.govnih.gov

However, the presence of a double bond at the fourth carbon (Δ4) presents a challenge to the standard beta-oxidation enzymes. wikipedia.org After two initial cycles of beta-oxidation, the resulting intermediate would be a 4-enoyl-CoA. This intermediate is not a direct substrate for the next enzyme in the sequence, enoyl-CoA hydratase. wikipedia.org To overcome this, auxiliary enzymes are required.

The metabolic refinement of this intermediate is expected to proceed as follows:

Dehydrogenation: Acyl-CoA dehydrogenase acts on the 4-enoyl-CoA, introducing a second double bond and forming a 2,4-dienoyl-CoA intermediate.

Reduction: The enzyme 2,4-dienoyl-CoA reductase then reduces this intermediate, using NADPH as a cofactor, to a trans-Δ3-enoyl-CoA. wikipedia.org

Isomerization: Finally, enoyl-CoA isomerase converts the trans-Δ3-enoyl-CoA to a trans-Δ2-enoyl-CoA, which is a standard substrate for enoyl-CoA hydratase, allowing beta-oxidation to proceed. wikipedia.org

This specialized enzymatic machinery ensures the complete degradation of unsaturated fatty acids like this compound, allowing for their efficient utilization as an energy source. The intermediates formed during this process are transient and are channeled through the oxidative pathway. nih.gov

Table 1: Key Enzymes in the Proposed Beta-Oxidation of this compound

EnzymeFunction in the Pathway
Acyl-CoA SynthetaseActivates this compound to its CoA ester.
Acyl-CoA DehydrogenaseCatalyzes the initial dehydrogenation steps.
2,4-Dienoyl-CoA ReductaseReduces the 2,4-dienoyl-CoA intermediate. wikipedia.org
Enoyl-CoA IsomeraseIsomerizes the double bond to a position suitable for the next enzymatic step. wikipedia.org
Enoyl-CoA HydrataseAdds a water molecule across the double bond.
3-Hydroxyacyl-CoA DehydrogenaseOxidizes the hydroxyl group.
ThiolaseCleaves the two-carbon acetyl-CoA unit.

This table is based on the generally accepted pathway for the beta-oxidation of unsaturated fatty acids with a double bond at an even-numbered carbon.

Role in Carbon Cycling and Biomass Conversion Pathways

Beyond its role in cellular energy metabolism, there is emerging interest in the potential of this compound and similar compounds in broader biogeochemical cycles and biotechnological applications. Microbial degradation of complex organic molecules is a cornerstone of carbon cycling, and the enzymatic pathways that catabolize fatty acids are central to this process. nih.gov

The ability of microorganisms to utilize diverse fatty acids as carbon sources highlights their metabolic versatility and their importance in breaking down and recycling organic matter. nih.gov The degradation of compounds like this compound by soil and aquatic microbes would contribute to the flow of carbon through these ecosystems.

Furthermore, the intermediates of fatty acid metabolism, including acetyl-CoA, are central hubs in cellular metabolism, linking to the synthesis of various biomolecules. nih.gov In the context of biomass conversion, microbial pathways for fatty acid metabolism are being explored for the production of biofuels and other valuable chemicals. nih.gov While direct research on the use of this compound in such applications is limited, its structure represents a potential feedstock that could be channeled into biosynthetic pathways for the generation of "drop-in" biofuels. nih.gov The enzymatic modifications required for its degradation could be harnessed and engineered in microbial systems for the targeted synthesis of desired products. nih.gov

Table 2: Potential Roles of this compound in Broader Contexts

AreaPotential Role of this compound
Carbon Cycling Serves as a carbon and energy source for microorganisms, contributing to the decomposition of organic matter.
Biomass Conversion Potential precursor for the microbial synthesis of biofuels and other biochemicals. nih.gov
Bioremediation Microbial degradation pathways could be relevant for the removal of related pollutants from the environment. nih.gov

Chemical Synthetic Methodologies for 8 Oxooct 4 Enoic Acid and Its Derivatives

Strategic Approaches to Carbon Skeleton Construction

The assembly of the eight-carbon backbone of 8-oxooct-4-enoic acid can be approached through several carbon-carbon bond-forming reactions or by the modification of existing carbon skeletons.

Oxidation serves as a powerful tool for introducing the required carbonyl and carboxyl functionalities onto a pre-existing carbon framework. The synthesis of related oxo-alkenoic acids has been achieved through methods like oxidative cleavage. For instance, the synthesis of 4-methyl-8-oxo-4E-nonenal was accomplished via the oxidative cleavage of E-geranylacetone. osti.gov A similar strategy could be envisioned for this compound, starting from a suitable cyclic or acyclic precursor.

Another approach involves the oxidation of cyclic ketones. gigvvy.com The Baeyer-Villiger oxidation of a cyclic ketone can yield a lactone, which upon hydrolysis, provides a hydroxy acid. gigvvy.com Subsequent oxidation of the secondary alcohol would then furnish the target keto acid. For example, a suitably substituted cyclooctene (B146475) derivative could undergo oxidative cleavage (e.g., ozonolysis followed by an oxidative workup) to directly yield the desired product. Alternatively, the oxidation of cyclic ketones with reagents like hydrogen peroxide can yield ω-hydroxyalkyl carboxylic acids, which could then be further oxidized to the corresponding keto acid. gigvvy.com

Oxidation Strategy Precursor Type Key Transformation Potential Reagents
Oxidative CleavageCyclic Alkenes (e.g., Cyclooctene derivative)Cleavage of C=C bond to form carbonyl and carboxyl groups1. O₃, 2. H₂O₂ or other oxidative workup
Baeyer-Villiger OxidationCyclic KetonesRing expansion to a lactone, followed by hydrolysis and oxidationPeroxy acids (e.g., m-CPBA), H₂O₂, then an oxidant (e.g., PCC, PDC)
Oxidation of Cyclic KetonesCyclic KetonesRing-opening to form ω-hydroxy acidsHydrogen Peroxide in acidic or basic conditions

This table provides illustrative examples of oxidative strategies.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds, making it a viable strategy for building the this compound skeleton. wikipedia.org The reaction forms a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org

A retrosynthetic analysis of this compound suggests that a crossed aldol condensation between two different carbonyl partners could be employed. wikipedia.org For example, the reaction could occur between a five-carbon keto-aldehyde and a three-carbon component providing the enolate. A plausible disconnection would be between the C5 and C6 positions. However, controlling the regioselectivity in such reactions can be challenging, as self-condensation can lead to a mixture of products. wikipedia.org A more controlled approach, the Claisen-Schmidt reaction, involves the condensation of a ketone with an aryl aldehyde that cannot enolize, though this is not directly applicable here without significant precursor modification. libretexts.org

The general mechanism for a base-catalyzed aldol condensation involves the formation of a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second molecule. sigmaaldrich.com Subsequent dehydration, often promoted by heat, leads to the conjugated system. organic-chemistry.org

Reactant 1 (Enolate Source) Reactant 2 (Electrophile) Intermediate Product Final Product (after dehydration)
Acetone5-Oxopentanoic acid7-Hydroxy-8-oxooct-4-enoic acid derivative8-Oxooct-4,6-dienoic acid derivative
Levulinic acid methyl esterAcetaldehydeMethyl 4-hydroxy-3-methyl-5-oxohexanoateMethyl 3-methyl-5-oxohex-3-enoate

This table presents hypothetical reactant pairings for aldol-based syntheses of related structures.

The Wittig reaction is a premier method for synthesizing alkenes by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. wikipedia.orgnih.gov This reaction is particularly useful for unambiguously establishing the position of the double bond. nih.gov

To synthesize this compound, a Wittig strategy would involve disconnecting the molecule at the C4=C5 double bond. This leads to two possible synthetic routes:

Reaction of a C4-aldehyde phosphonium (B103445) ylide with a C4-keto compound.

Reaction of a C3-aldehyde with a C5-ylide containing the keto and acid functionalities.

For example, one could react methyl 4-oxobutanoate (B1241810) with a phosphonium ylide derived from 4-bromobutan-2-one (B1281819) (after protection of the ketone). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.orgorganic-chemistry.org

Stabilized ylides (containing electron-withdrawing groups like esters) generally yield the (E)-alkene with high selectivity. wikipedia.org

Non-stabilized ylides (containing alkyl groups) typically favor the (Z)-alkene. organic-chemistry.org

This stereoselectivity is a key consideration in the synthesis of specific isomers of this compound. orgsyn.org Modifications like the Schlosser modification can be used to favor the E-alkene from non-stabilized ylides. wikipedia.org

Carbonyl Component Wittig Reagent Precursor Ylide Type Expected Predominant Stereochemistry
Methyl 4-oxobutanoate(3-Oxobutyl)triphenylphosphonium bromideSemi-stabilizedMixture of E/Z
3-Oxopropyl triphenylphosphonium bromideMethyl levulinateStabilizedE-isomer

This table outlines potential Wittig reaction pairings for the synthesis of an this compound ester.

Ring-closing metathesis (RCM) has emerged as a powerful reaction for the synthesis of unsaturated rings of various sizes, including macrocycles. wikipedia.org Catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts), RCM involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct like ethylene. wikipedia.orgyoutube.com

While RCM is primarily used for cyclization, it is a key strategy for accessing complex derivatives that may incorporate the oxooctenoic acid motif within a larger cyclic structure. nih.gov For example, a diene precursor containing the core elements of this compound could be cyclized to form a macrocyclic keto-lactone. This methodology is particularly valuable in the synthesis of natural products and their analogues, where large rings are common features. nih.govresearchgate.net The functional group tolerance of modern RCM catalysts allows for its application to substrates containing ketones, esters, and other functionalities. wikipedia.org The synthesis of nitrogen and oxygen heterocycles via RCM is well-established, demonstrating the versatility of this approach. nih.gov

Regioselective and Stereoselective Synthesis Research

Controlling regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of atoms) is paramount in modern organic synthesis. For this compound, the key challenges are controlling the position and the geometry (E vs. Z) of the C4=C5 double bond.

As discussed under Wittig olefination strategies (Section 4.1.3), the choice of the phosphorus ylide is critical for controlling the stereochemical outcome of the double bond formation. wikipedia.orgorganic-chemistry.org Stabilized ylides reliably produce (E)-alkenes, whereas non-stabilized ylides favor (Z)-alkenes. orgsyn.org This inherent selectivity is a cornerstone of stereocontrolled synthesis of unsaturated acids. researchgate.net

Other olefination methods, such as the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, typically show a strong preference for the formation of the (E)-alkene. The Still-Gennari modification of the HWE reaction, however, can be used to selectively produce (Z)-alkenes. wikipedia.org

Regioselectivity becomes a major consideration in reactions like aldol condensations. When using unsymmetrical ketones as the enolate source, deprotonation can occur on either side of the carbonyl group, potentially leading to a mixture of regioisomeric products. The use of kinetic versus thermodynamic control during enolate formation can help direct the reaction to the desired outcome. Kinetic enolates are formed faster at low temperatures with bulky, non-nucleophilic bases, while thermodynamic enolates are the more stable product, formed under equilibrating conditions.

Research into the synthesis of complex polyunsaturated fatty acids and related molecules continuously drives the development of new regio- and stereoselective methods that could be applied to targets like this compound. researchgate.net

Development of Novel Synthetic Pathways for Oxo Acids

The synthesis of oxo acids, including unsaturated variants like this compound, is an area of ongoing research, with new methodologies focusing on efficiency, stereoselectivity, and the use of novel catalysts. Recent developments have moved beyond traditional organic synthesis to incorporate biocatalysis and advanced catalytic systems to construct these valuable chemical entities.

One significant area of advancement is the use of biocatalyzed aldol reactions to create extended 2-oxoacid frameworks. nih.gov This method is a powerful tool for chemists as it allows for the formation of carbon-carbon bonds with high precision. nih.gov The modularity of aldol reactions catalyzed by pyruvic acid aldolases is particularly noteworthy, as they can elongate a wide variety of aldehydes with 2-oxoacids to produce 4-hydroxy-2-oxoacid products. nih.gov These products can then serve as versatile intermediates for further chemical transformations. nih.gov The mechanism of these aldolases can be classified into two types: Class I aldolases utilize an active site lysine (B10760008) residue, while Class II aldolases employ a divalent metal ion to facilitate the reaction. nih.gov

Another innovative approach involves the use of Lewis/Brønsted acid-mediated carboxygenation and carboalkoxylation of alkynes to synthesize oxa-cycles. researchgate.net While focused on cyclic ethers, the underlying principles of activating unsaturated systems can be conceptually applied to the synthesis of complex acyclic oxo acids. For instance, a metal-free Lewis acid-initiated protocol has been demonstrated for the synthesis of highly substituted furan (B31954) derivatives from reactions involving alkynes and aldehydes. researchgate.net

Furthermore, the field of oxa-Michael reactions, which involves the addition of oxygen nucleophiles to conjugated systems, has seen remarkable progress. researchgate.net Initially hampered by issues of reactivity and selectivity, recent years have witnessed the development of new methods that have broadened the scope of these reactions, making them more applicable to natural product synthesis. researchgate.net

The synthesis of specific, biologically active oxo acids has also driven the development of new pathways. For example, a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters have been synthesized as potent inhibitors of kynurenine-3-hydroxylase, which are potential neuroprotective agents. nih.gov The development of these compounds highlights the importance of creating efficient synthetic routes to access novel oxo acid derivatives with therapeutic potential. nih.gov

In the realm of biotechnology, synthetic pathways for producing dicarboxylic acids, which are structurally related to oxo acids, are being engineered in microorganisms. chalmers.se For instance, pathways for adipic acid biosynthesis are being explored through various strategies, including the reverse β-oxidation pathway. chalmers.se Such bio-based production methods offer a renewable alternative to traditional chemical synthesis. chalmers.se

The table below summarizes some of the novel approaches being developed for the synthesis of oxo acids and related compounds.

Synthetic Approach Key Features Catalyst/Mediator Potential Application to this compound Synthesis
Biocatalyzed Aldol Reaction nih.govStereoselective C-C bond formation to create 4-hydroxy-2-oxoacid frameworks.2-oxoacid aldolasesPotential for stereoselective introduction of the oxo and carboxylic acid functionalities.
Lewis/Brønsted Acid-Mediated Cyclization researchgate.netFormation of oxa-cycles through carboxygenation of alkynes.BF3·OEt2Adaptation of the principles could allow for controlled functionalization of an unsaturated carbon chain.
Oxa-Michael Reactions researchgate.netAddition of oxygen nucleophiles to conjugated systems.Various catalystsCould be employed in a convergent synthesis to introduce the oxo group at a specific position.
Synthesis of Bioactive Oxo Acids nih.govDevelopment of routes to potent enzyme inhibitors.Standard organic reagentsProvides a framework for the synthesis of functionalized oxoenoic acids.
Engineered Biosynthetic Pathways chalmers.seMicrobial production of dicarboxylic acids.Engineered microorganismsA potential future route for the sustainable production of this compound from renewable feedstocks.

Structure Activity Relationship Sar and Biological Activity Exploration of 8 Oxooct 4 Enoic Acid Derivatives

Design and Synthesis of Novel Analogues

The design and synthesis of novel analogues of organic acids are pivotal in the quest for enhanced biological activity. Methodologies often involve strategic structural modifications and the incorporation of various functional groups to modulate the compound's physicochemical properties and target interactions.

Structural Modifications for Enhanced Biological Effects

Structural modifications are a cornerstone of medicinal chemistry, aiming to improve the therapeutic potential of a lead compound. For compounds analogous to 8-Oxooct-4-enoic acid, such as other fatty acid derivatives, modifications can be strategically applied to enhance their biological effects. These alterations can influence factors like cell permeability, metabolic stability, and affinity for biological targets.

Key structural modifications often explored include:

Alteration of Chain Length: Modifying the carbon chain length can impact the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes.

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can create prodrugs with improved pharmacokinetic profiles.

Exploration of Different Functional Group Incorporations

The introduction of diverse functional groups is a common strategy to explore the structure-activity relationship (SAR) of a chemical series. For fatty acid-like molecules, the incorporation of groups such as hydroxyl, amino, or heterocyclic rings can lead to significant changes in biological activity. For example, the addition of a hydroxyl group can introduce hydrogen bonding capabilities, potentially increasing the binding affinity to a target enzyme or receptor.

Pre-clinical Assessment of Biological Activities

The pre-clinical assessment of novel chemical entities is a critical step in the drug discovery process. This stage involves a battery of in vitro and cellular assays to determine the compound's biological effects and potential therapeutic applications.

Antioxidant Activity Investigations

The antioxidant potential of organic acids is an area of active research. Phenolic acids, for instance, are well-known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant capacity is typically evaluated using assays such as the ferric reducing antioxidant power (FRAP) assay. nih.gov Studies on phenolic acids have shown that the presence and position of hydroxyl groups on the aromatic ring are critical for their antioxidant activity. nih.govnih.gov For oxo-carotenoids, an effective conjugation length of carbon-carbon double bonds is important for superior antioxidant activity. mdpi.com

Table 1: Antioxidant Activity of Selected Phenolic Acids

Compound Antioxidant Activity (TAUFe/μmol)
2,3-dihydroxybenzoic acid 202 ± 10.6
3,4-dihydroxyphenylacetic acid 149 ± 10.0
2,5-dihydroxybenzoic acid 128 ± 6.3
3-hydroxybenzoic acid Poorest efficiency

Data sourced from a study on the antioxidant potential of 22 phenolic acids. nih.gov

Antibacterial and Antifungal Potency of Derivatives

Medium-chain fatty acids and their derivatives have demonstrated notable antibacterial and antifungal properties. nih.govrsc.orgmdpi.comscielo.brnih.gov Their mechanism of action is often linked to their ability to disrupt the cell membranes of microorganisms. Saturated fatty acids, particularly those with chain lengths from C8 to C12, have shown significant activity against various pathogens. rsc.orgmdpi.com

Research has indicated that lauric acid (C12:0) often exhibits the most potent antimicrobial activity among saturated fatty acids. mdpi.com The effectiveness of these compounds can be influenced by factors such as the bacterial species and the presence of specific functional groups. nih.gov For instance, Gram-positive bacteria are generally more susceptible to the action of fatty acids than Gram-negative bacteria, which possess a protective outer membrane. scielo.br

Table 2: Minimum Inhibitory Concentrations (MICs) of Medium-Chain Saturated Fatty Acids against Candida albicans

Fatty Acid MIC (μg/mL)
Heptanoic acid (C7:0) 100-200
Caprylic acid (C8:0) 100-200
Pelargonic acid (C9:0) 100-200
Capric acid (C10:0) 100-200
Undecanoic acid (C11:0) 100-200
Lauric acid (C12:0) 100-200

These fatty acids were shown to inhibit biofilm formation by 75% at a concentration of 2 μg/mL. mdpi.com

Mechanisms of Action at the Cellular Level (e.g., DNA Damage Modulation)

The interaction of chemical compounds with DNA is a key area of investigation in toxicology and pharmacology. Oxidative DNA damage is a significant threat to genomic stability, and various chemical and physical agents can induce such damage. nih.gov The mechanisms of DNA oxidation can involve the generation of reactive oxygen species like hydroxyl radicals, which can lead to the formation of lesions such as 8-oxo-dG. nih.gov

While direct evidence for this compound is unavailable, other acidic compounds have been studied for their effects on DNA. For example, retinoic acid-induced transcription has been linked to localized DNA oxidation and the recruitment of DNA repair enzymes. nih.gov This suggests that some organic acids can modulate cellular processes that involve DNA, although the specific mechanisms can vary widely.

Based on a thorough review of the available scientific literature, there is currently no specific research published that directly investigates the "pro-ferroptotic signaling," "structure-activity relationship (SAR)," "quantum-chemistry descriptors for activity prediction," or "molecular docking studies" of This compound and its derivatives in the context of ferroptosis.

Therefore, it is not possible to provide an article that adheres to the requested structure and content while maintaining scientific accuracy. The requested information on this specific compound's role in ferroptosis is not present in the public domain.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for isolating "8-Oxooct-4-enoic acid" from intricate mixtures, enabling its accurate detection and quantification. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids and ketones, direct GC analysis of "this compound" is challenging. To overcome this, derivatization is a common and necessary step to increase its volatility and thermal stability.

Derivatization:

Esterification: The carboxylic acid group is typically converted to a more volatile ester, such as a methyl ester (by reaction with diazomethane, BF3/methanol, or trimethylsilyldiazomethane) or a silyl ester (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA).

Oximation: The ketone group at the 8-position can be converted to an oxime derivative (e.g., using hydroxylamine hydrochloride) to improve its chromatographic behavior.

Following derivatization, the resulting derivative can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase (e.g., polydimethylsiloxane or phenyl-methylpolysiloxane). Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound," without the need for derivatization.

Stationary and Mobile Phases:

Reversed-Phase HPLC: This is the most common mode for separating organic acids. A non-polar stationary phase, such as octadecyl-bonded silica (C18), is typically employed.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous solvent (often with a buffer like phosphate or acetate to control the pH and ensure the carboxylic acid is in a consistent ionic state) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of compounds with varying polarities.

Detection:

UV Detection: The presence of the carbon-carbon double bond and the carbonyl group allows for detection using an ultraviolet (UV) detector, typically in the range of 200-220 nm.

Evaporative Light Scattering Detector (ELSD): For samples where UV detection may not be sensitive enough or for confirmation, an ELSD can be used.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity.

Parameter Typical Conditions for HPLC Analysis of "this compound"
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or acetic acid
Gradient A time-programmed gradient from a high aqueous content to a high organic content
Flow Rate 0.5 - 1.5 mL/min
Detection UV at ~210 nm or coupled to a Mass Spectrometer

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

For the sensitive and selective detection of "this compound" in complex biological samples, such as in metabolite profiling studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Ionization:

Electrospray Ionization (ESI): ESI is the most common ionization technique for this type of analysis. In negative ion mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.

Tandem Mass Spectrometry (MS/MS):

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is employed. In this mode, the first mass spectrometer (Q1) is set to select the precursor ion ([M-H]⁻ of "this compound"). This selected ion then undergoes collision-induced dissociation (CID) in the collision cell (q2), and a specific, characteristic product ion is monitored by the third mass spectrometer (Q3). This high specificity allows for accurate quantification even in the presence of co-eluting interferences.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for confirming the structure of "this compound."

Predicted ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule.

Proton Position Predicted Chemical Shift (ppm) Multiplicity Integration
H-2~2.5Triplet2H
H-3~2.4Quartet2H
H-4, H-55.4 - 5.6Multiplet2H
H-6~2.2Quartet2H
H-7~2.6Triplet2H
-COOH10 - 12Singlet (broad)1H

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Carbon Position Predicted Chemical Shift (ppm)
C-1 (-COOH)175 - 185
C-230 - 35
C-325 - 30
C-4125 - 135
C-5125 - 135
C-620 - 25
C-735 - 40
C-8 (=O)205 - 215

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

Molecular Ion: The molecular weight of "this compound" is 156.18 g/mol . In a high-resolution mass spectrum, this would be observed with high accuracy. Depending on the ionization method, the molecular ion could be detected as:

[M+H]⁺ (m/z 157.19) in positive ion mode.

[M-H]⁻ (m/z 155.17) in negative ion mode.

M⁺· (m/z 156.18) with electron ionization (EI) in GC-MS.

Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule. Key fragmentations for "this compound" would be expected from the cleavage at various points in the carbon chain, particularly adjacent to the functional groups.

Expected Key Fragments in Mass Spectrometry:

m/z Possible Fragment Structure/Loss
139Loss of -OH from the carboxylic acid
111Loss of -COOH (carboxyl group)
97Cleavage at the C5-C6 bond
84McLafferty rearrangement involving the ketone
55Cleavage at the C3-C4 bond
45Carboxyl group fragment (-COOH)

The analysis of these fragments allows for the piecing together of the molecular structure, confirming the presence and location of the carboxylic acid, the double bond, and the ketone group.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its chromophores. The primary chromophores in this molecule are the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C). Carboxylic acids, without additional conjugation, typically absorb around 210 nm, which is often of limited diagnostic use. libretexts.org The isolated C=C bond is expected to exhibit a π → π* transition at approximately 190 nm. The ketone's carbonyl group will display a weak n → π* transition in the region of 270-300 nm and a more intense π → π* transition at a shorter wavelength, similar to the alkene. The exact position and intensity of these absorptions can be influenced by the solvent environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound is predicted to show several characteristic absorption bands corresponding to its carboxylic acid, alkene, and ketone functionalities.

The carboxylic acid group gives rise to a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers present in the condensed phase. libretexts.org The C=O stretch of the carboxylic acid is expected to appear as a strong, sharp peak around 1700-1725 cm⁻¹.

The ketone carbonyl (C=O) stretch will also produce a strong absorption, typically in the range of 1705-1725 cm⁻¹. This may overlap with the carboxylic acid C=O stretch, potentially leading to a broadened or complex band in this region.

The C=C stretching vibration of the alkene group at the 4-position is anticipated to produce a moderate intensity band around 1640-1680 cm⁻¹. The C-H stretching vibrations associated with the sp² hybridized carbons of the double bond are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. In contrast, the C-H stretches of the sp³ hybridized carbons in the alkyl chain will appear just below 3000 cm⁻¹.

The following table summarizes the predicted key IR absorption bands for this compound.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1700-1725Strong
KetoneC=O stretch1705-1725Strong
AlkeneC=C stretch1640-1680Medium
Alkene=C-H stretch3010-3100Medium
AlkylC-H stretch2850-2960Strong

Advanced Methodologies for Chemical Speciation Studies

While specific chemical speciation studies on this compound are not extensively documented, several advanced analytical methodologies are highly applicable for its characterization, quantification, and the study of its various forms in different matrices. These techniques are crucial for understanding its behavior in complex biological or environmental systems.

Given its structure as an unsaturated fatty acid derivative, methods commonly employed for lipid analysis are particularly relevant. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that, when coupled with mass spectrometry (MS), provide high sensitivity and specificity for the analysis of such compounds. creative-proteomics.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a preferred method for analyzing medium-chain fatty acids and their derivatives due to its precision and ability to separate isomers. creative-proteomics.com For this compound, reverse-phase HPLC could be employed to separate it from other components in a mixture based on its polarity. Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of its molecular weight and fragmentation pattern, which aids in its unambiguous identification and quantification, even in complex biological samples. nih.govcreative-proteomics.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another cornerstone technique for the analysis of fatty acids. creative-proteomics.comnih.gov For GC analysis, this compound would typically be derivatized to a more volatile form, such as its methyl ester (FAME - Fatty Acid Methyl Ester). creative-proteomics.comnih.gov This derivatization process is a standard procedure in fatty acid analysis. nih.gov The resulting FAME can then be separated based on its boiling point and polarity on a GC column and subsequently detected by a mass spectrometer. GC-MS offers high resolution and sensitivity, making it suitable for trace-level analysis.

The following table outlines the key aspects of these advanced methodologies for the study of this compound.

MethodologySample PreparationSeparation PrincipleDetectionKey Advantages
HPLC-MSMinimal, direct injection of liquid samplePartitioning between a stationary phase and a liquid mobile phaseMass Spectrometry (e.g., ESI-MS)High precision, suitable for non-volatile compounds, isomer separation. creative-proteomics.com
GC-MSDerivatization to a volatile ester (e.g., FAME)Partitioning between a stationary phase and a gaseous mobile phaseMass Spectrometry (e.g., EI-MS)High sensitivity, high resolution, extensive spectral libraries for identification. creative-proteomics.com

These advanced analytical techniques are indispensable for detailed chemical speciation studies, enabling researchers to identify and quantify this compound and its potential metabolites or degradation products in various research contexts.

Future Research Directions and Translational Potential in Chemical Biology

Role as Chemical Biology Probes and Tools

The development of chemical probes is crucial for dissecting complex biological processes. 8-Oxooct-4-enoic acid and its derivatives hold considerable promise in this area, particularly in the study of lipid peroxidation and redox signaling.

Lipid-based fluorescent probes are invaluable tools for visualizing and quantifying oxidative stress within cellular membranes. nih.gov These probes are often designed with a fluorophore attached to a fatty acid backbone, allowing them to intercalate into lipid bilayers. thermofisher.com While specific probes based on the this compound scaffold have yet to be extensively reported, the principle of using fatty acid analogs as probes is well-established. thermofisher.com For instance, fluorescent fatty acid analogs with a fluorophore linked to the fatty acid chain are commonly used to study membrane dynamics and lipid metabolism. thermofisher.com

A potential application for this compound-based probes lies in the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS). For example, lipid-based sensors have been developed to detect peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of nitric oxide and superoxide. rutgers.edu These probes can be localized to specific membranes, enabling the investigation of nitrative stress in various cellular compartments. rutgers.edu Given its structure as an oxidized lipid, this compound could be chemically modified to incorporate environmentally sensitive fluorophores, creating probes that report on local changes in redox state through alterations in their fluorescence properties.

Table 1: Examples of Fluorescent Probes for Studying Lipid Biology

Probe TypeApplicationPrinciple of Detection
Fluorescent Fatty Acid AnalogsStudying membrane dynamics and lipid metabolismIncorporation of a fluorophore into the fatty acid chain. thermofisher.com
Lipid-Based Redox SensorsDetecting reactive oxygen and nitrogen species (e.g., peroxynitrite) in membranes. rutgers.eduA fluorophore that changes its spectral properties upon reaction with a specific reactive species. rutgers.edu
BODIPY-labeled Fatty AcidsQuantifying lipid oxidation and identifying protein targets of lipid peroxidation. nih.govShift in fluorescence emission wavelength upon oxidation of the fluorophore. nih.gov

Potential as Intermediates in Complex Molecule Synthesis

The chemical functionality of this compound makes it an attractive starting material or intermediate for the synthesis of more complex and biologically active molecules, such as prostaglandin (B15479496) analogs and jasmonates.

Prostaglandins (B1171923) are a class of lipid mediators with diverse physiological functions, and their synthesis often involves intricate chemical transformations. Lactones are key intermediates in some synthetic routes to prostaglandins and their analogs. nih.gov The structure of this compound, with its carboxylic acid and keto groups, presents possibilities for intramolecular cyclization to form lactone rings, which could then be further elaborated into prostaglandin-like structures. The synthesis of prostaglandin A analogues has been demonstrated from hydroxylated eicosanoids through the formation of an allene (B1206475) oxide intermediate, highlighting the potential for oxidized fatty acids to serve as precursors to these complex signaling molecules. nih.gov

Jasmonates are a family of plant hormones that regulate growth, development, and defense responses. mdpi.com The biosynthesis of jasmonic acid begins with the oxygenation of α-linolenic acid. mdpi.com Synthetic analogs of jasmonate precursors, such as OPC-8:0 (3-oxo-2-(cis-2'-pentenyl)-cyclopentane-1-octanoic acid), are valuable tools for studying jasmonate signaling and metabolism. nih.govscience.gov The synthesis of OPC-8:0 and its isomers has been a subject of considerable research interest. researchgate.net Given the structural similarities, particularly the oxo- and carboxylic acid functionalities, this compound could potentially serve as a precursor or building block in the synthesis of novel jasmonate analogs with tailored biological activities. The development of efficient synthetic routes to such complex molecules is an active area of chemical research. escholarship.org

Exploration in Agrochemical Research and Development

Oxylipins play a pivotal role in plant defense against pathogens and pests. researchgate.net This has spurred interest in their potential application in agriculture as a novel class of agrochemicals that could enhance crop resilience.

Plants produce a diverse array of fatty acid-derived signaling molecules in response to biotic and abiotic stresses. researchgate.net These molecules, including jasmonates and other oxylipins, can activate defense gene expression and induce systemic resistance. researchgate.net The involvement of C18 unsaturated fatty acids like oleic acid, linoleic acid, and α-linolenic acid in plant defense is well-documented. frontiersin.org While the specific role of this compound in plant defense has not been extensively characterized, as a C8 oxylipin, it falls within the broader class of compounds known to be involved in plant signaling pathways. nih.gov

Future research could focus on several key areas:

Elicitor Activity: Investigating the ability of this compound and its derivatives to induce defense responses in various crop species. This would involve treating plants with the compound and monitoring for the activation of defense-related genes and the production of protective secondary metabolites.

Priming Agent: Exploring the potential of this compound to "prime" the plant's defense system, leading to a more rapid and robust response upon subsequent pathogen attack.

Structure-Activity Relationship Studies: Synthesizing a library of this compound analogs to identify the key structural features required for potent bioactivity. This could lead to the development of more effective and stable compounds for agricultural use.

The development of oxylipin-based agrochemicals offers a potentially more sustainable and environmentally friendly alternative to conventional pesticides, as they are derived from natural plant signaling molecules.

Uncovering Novel Biological Functions and Therapeutic Targets (Pre-clinical)

Oxidized fatty acids are increasingly recognized as important signaling molecules in mammalian systems, with implications for a range of physiological and pathological processes. nih.govfrontiersin.org Pre-clinical research into the biological functions of this compound could unveil novel therapeutic targets for various diseases.

Oxylipins are involved in the regulation of inflammation, cell proliferation, and apoptosis. nih.gov Short-chain fatty acid analogs have been shown to possess pharmacological properties that can be tuned by modifying their chemical structure. nih.gov This suggests that this compound could have therapeutic potential in diseases characterized by dysregulated inflammation or cell growth. For instance, certain oxylipins have demonstrated anti-inflammatory and analgesic activities. nih.gov

One area of significant interest is the role of lipid peroxidation in a form of programmed cell death called ferroptosis. nih.gov Ferroptosis is characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. nih.gov The process is intricately linked to the metabolism of polyunsaturated fatty acids and the activity of enzymes like glutathione (B108866) peroxidase 4 (GPX4), which detoxifies lipid peroxides. nih.govnih.gov As a product of lipid oxidation, this compound could potentially modulate the ferroptotic pathway, either by contributing to the pool of oxidized lipids or by interacting with key regulatory proteins. Understanding the role of specific oxidized lipid species in ferroptosis could open new avenues for therapeutic intervention in diseases where this cell death pathway is implicated, such as certain cancers and neurodegenerative disorders.

Table 2: Potential Pre-clinical Research Areas for this compound

Research AreaPotential Therapeutic ApplicationRationale
Inflammation Inflammatory diseases (e.g., arthritis, inflammatory bowel disease)Oxylipins are known mediators of inflammation. nih.gov
Cancer Various cancersSome oxylipins can induce apoptosis and inhibit cell proliferation in cancer cells. nih.gov
Ferroptosis-related diseases Neurodegenerative diseases, ischemia-reperfusion injury, certain cancersAs an oxidized lipid, it may modulate the ferroptosis pathway. nih.govnih.gov
Pain Management Chronic pain conditionsCertain oxidized fatty acid derivatives have shown analgesic properties. nih.gov

Integration of Multi-Omics Approaches in this compound Research (e.g., Redox Phospholipidomics)

To fully comprehend the biological significance of this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies, particularly redox phospholipidomics, will be instrumental in mapping the complex networks influenced by this molecule.

Redox phospholipidomics is a specialized branch of lipidomics that focuses on the identification and quantification of oxidized phospholipids (B1166683). nih.govnih.gov This powerful analytical approach allows for the detailed characterization of the diverse array of oxidized lipid species that are generated during cellular processes like apoptosis and ferroptosis. nih.govresearchgate.net By applying redox phospholipidomics, researchers can gain insights into the specific enzymatic and non-enzymatic pathways that lead to the formation of molecules like this compound within the context of the entire lipidome. researchgate.net

A multi-omics strategy could involve:

Lipidomics: To identify and quantify this compound and other related oxidized lipids in various biological samples under different conditions.

Proteomics: To identify proteins that are covalently modified by this compound or whose expression levels are altered in its presence. This can help to elucidate its mechanism of action and identify potential protein targets.

Transcriptomics: To analyze changes in gene expression in response to this compound, providing insights into the signaling pathways it modulates.

Metabolomics: To assess the broader metabolic changes that occur in cells or organisms exposed to this compound, placing its effects within a larger metabolic context.

By integrating these datasets, researchers can construct a comprehensive picture of the biological roles of this compound, from its formation and metabolism to its downstream effects on cellular signaling and physiology. This holistic understanding is essential for translating basic research findings into tangible clinical and agricultural applications.

Q & A

Basic: What are the standard synthetic protocols for 8-Oxooct-4-enoic acid in laboratory settings?

Methodological Answer:
The synthesis of this compound typically involves oxidation of oct-4-enoic acid derivatives. A common approach employs catalytic oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with NaOCl/NaBr as co-oxidants under biphasic conditions (e.g., CH₂Cl₂/H₂O) . Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) and characterized by NMR (¹H, ¹³C) and FT-IR spectroscopy. For reproducibility, ensure strict control of reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 substrate-to-oxidant) .

Basic: Which spectroscopic techniques are critical for validating the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show distinct signals for the α,β-unsaturated ketone (δ 6.8–7.2 ppm for olefinic protons; δ 2.5–3.0 ppm for carbonyl-adjacent CH₂ groups).
  • FT-IR : Confirm the presence of conjugated carbonyl (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]⁺ at m/z 170.1 and fragmentation patterns consistent with α,β-unsaturation .
    Cross-validation with literature data (e.g., NIST Chemistry WebBook) is essential to resolve ambiguities .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from variability in assay conditions (e.g., cell line selection, solvent effects). To mitigate:

Standardize Assays : Use established cell lines (e.g., HEK-293 for cytotoxicity) with controls for solvent interference (DMSO ≤0.1% v/v).

Dose-Response Curves : Generate EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility.

Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, focusing on effect sizes rather than p-values alone .
For example, discrepancies in antimicrobial activity may reflect differences in bacterial strain susceptibility or culture media composition .

Advanced: What computational strategies are effective for modeling the reactivity of this compound in enzymatic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic regions (e.g., α,β-unsaturated ketone as a Michael acceptor).
  • Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., glutathione S-transferase) using GROMACS, focusing on binding free energy (ΔG) calculations.
  • Docking Studies (AutoDock Vina) : Validate active-site interactions by comparing docking scores with experimental IC₅₀ values.
    Ensure force field parameters (e.g., AMBER99SB-ILDN) are calibrated for carboxylate and ketone groups .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Degradation occurs above 40°C; store at –20°C under inert atmosphere (Ar/N₂).
  • pH Sensitivity : Susceptible to keto-enol tautomerism at pH >7.0; buffer solutions (e.g., PBS pH 6.5) are recommended for aqueous studies.
  • Light Sensitivity : Protect from UV exposure using amber vials. Monitor purity via HPLC every 3 months .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in model organisms?

Methodological Answer:

Isotopic Labeling : Synthesize ¹³C-labeled this compound to track incorporation into TCA cycle intermediates via LC-MS/MS.

Knockout Models : Use CRISPR-Cas9 to silence candidate enzymes (e.g., acyl-CoA dehydrogenases) in C. elegans or murine hepatocytes.

Metabolomics : Pair with untargeted GC-TOF-MS to identify downstream metabolites. Normalize data to internal standards (e.g., norvaline) .

Basic: What are the critical parameters for optimizing the chromatographic separation of this compound from reaction mixtures?

Methodological Answer:

  • Column Selection : Reverse-phase C18 (5 µm, 250 × 4.6 mm) for polar carboxylic acids.
  • Mobile Phase : Gradient elution with 0.1% formic acid in H₂O (A) and acetonitrile (B). Optimal retention time: 8–10 min at 1 mL/min.
  • Detection : UV at 210 nm (carboxylic acid) and 254 nm (conjugated ketone). Validate peak identity with spiked authentic standards .

Advanced: What statistical methods are recommended for analyzing dose-dependent effects in this compound toxicity studies?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill slopes.
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups (n ≥ 6) for significance (p < 0.05).
  • Power Analysis : Use G*Power to determine sample size (α = 0.05, β = 0.2) .

Table 1: Key Spectroscopic Data for this compound

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 6.92 (d, J=15.9 Hz, H-5), δ 2.61 (t, H-3)
FT-IR1705 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (O-H)
EI-MSm/z 170.1 [M+H]⁺, 152.0 [M-H₂O]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.